molecular formula C22H28O7 B593243 3-Epichromolaenide CAS No. 89913-53-1

3-Epichromolaenide

Cat. No. B593243
CAS RN: 89913-53-1
M. Wt: 404.459
InChI Key: FOCCASNSHDSZLN-XSHHNOJZSA-N
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Description

3-Epichromolaenide is a compound with the molecular formula C22H28O7 . It is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .


Molecular Structure Analysis

The molecular structure of 3-Epichromolaenide is consistent with its molecular formula, C22H28O7 . The structure has been confirmed by 1H-NMR . For a more detailed analysis, specialized software like MolView can be used to visualize the 3D structure of the molecule.


Physical And Chemical Properties Analysis

3-Epichromolaenide is a powder with a molecular weight of 404.45 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Ethical and Scientific Considerations in Animal Research

  • Paper Title : Ethical and Scientific Considerations Regarding Animal Testing and Research
  • Authors : H. Ferdowsian, Nancy Beck
  • Abstract : This paper discusses the ethical and scientific issues surrounding the use of animals in testing and research. It focuses on the “3 Rs” principles (Replacement, Reduction, and Refinement) to minimize animal use and suffering while supporting high-quality science. The paper also examines the challenges in implementing alternatives to animal research and the advancements in developing non-animal models for research.
  • Source : PLoS ONE

properties

IUPAC Name

(9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCCASNSHDSZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Epichromolaenide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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